Butan-2-yl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound characterized by its unique structural features. It contains a butan-2-yl group, a pyrazole moiety, and a benzothiophene core, making it a compound of interest in medicinal chemistry. The molecular formula is with a molecular weight of approximately 373.49 g/mol .
Research indicates that butan-2-yl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibits potential biological activities. Its structural components suggest possible interactions with various biological targets, including enzymes and receptors involved in inflammatory responses and other pathological conditions. Specific studies have shown that derivatives of this compound can have anti-inflammatory and anticancer properties .
The synthesis of butan-2-yl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step synthetic routes:
These steps require careful control of reaction conditions to ensure high yield and purity .
This compound has potential applications in several fields:
Interaction studies focus on understanding how butan-2-yl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate interacts with biological targets. These studies often employ techniques like:
Such studies help elucidate the mechanism of action and potential therapeutic uses of the compound .
Several compounds share structural similarities with butan-2-yl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Benzothiophene core | Lacks pyrazole substitution |
| 4-(1-Ethylpyrazol-4-yl)butan-2-one | Pyrazole moiety | Different functional groups affecting reactivity |
| 4-(1H-Pyrazol-5-yloxy)butanamide | Amide instead of ester | Variation in functional group impacts biological activity |
The uniqueness of butan-2-yl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate lies in its combination of a pyrazole group with a benzothiophene core and a butanoyl side chain. This specific arrangement may enhance its reactivity and biological interactions compared to similar compounds .